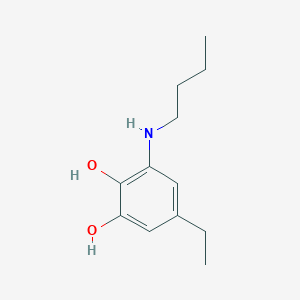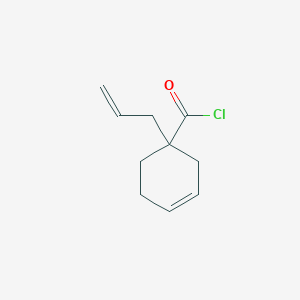
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid.
Chlorination: The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions to form the corresponding acyl chloride.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving overall safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acid: Resulting from hydrolysis.
Alcohol: Produced via reduction.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Utilized in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The compound targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of amides, esters, and other derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid
- 1-(Prop-1-en-2-yl)cyclohex-1-ene
- 2-(1-Cyclohexenyl)cyclohexanone
Comparison: 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, similar compounds such as 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid and 1-(Prop-1-en-2-yl)cyclohex-1-ene lack this functional group, resulting in different reactivity profiles and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, material science, and pharmaceutical research. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.
Eigenschaften
CAS-Nummer |
76403-28-6 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
1-prop-2-enylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2-4H,1,5-8H2 |
InChI-Schlüssel |
NSWKTYRKLKSKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCC=CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


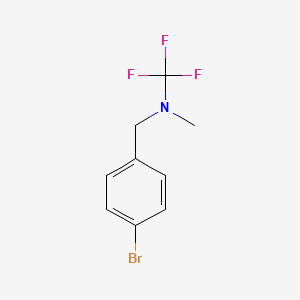

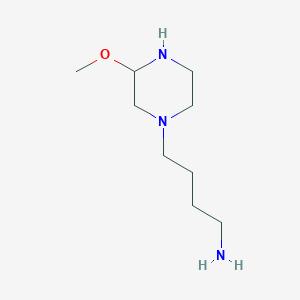
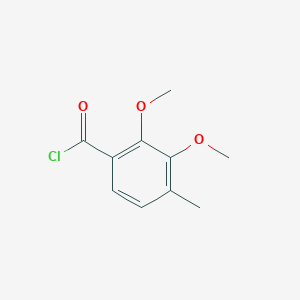

![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
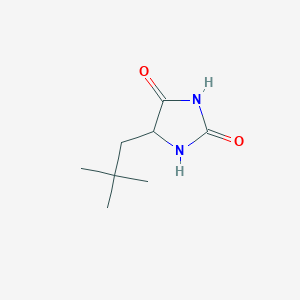
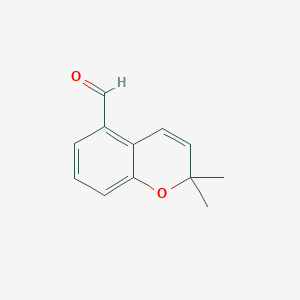
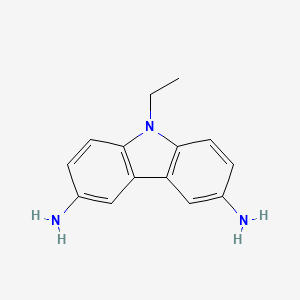
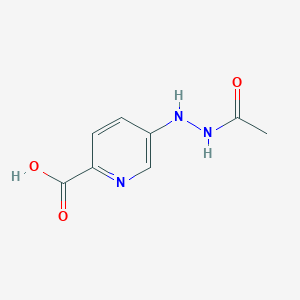
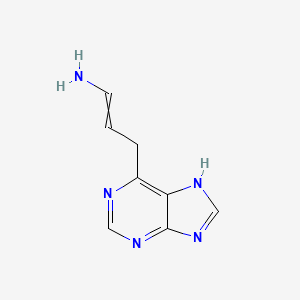
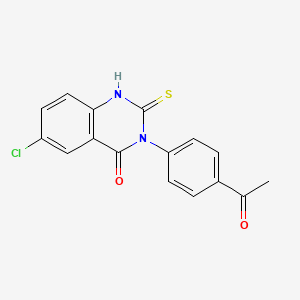
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
